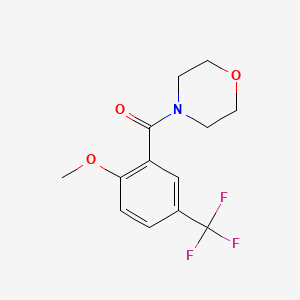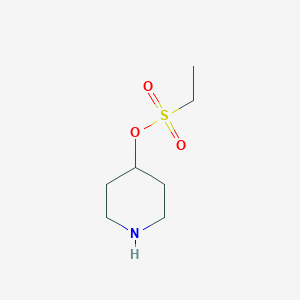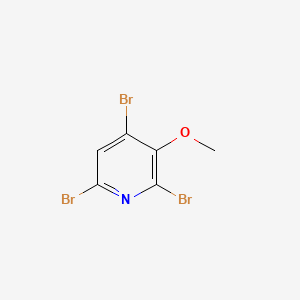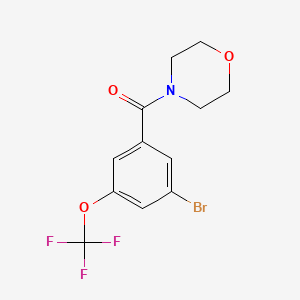
(3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone is a complex organic compound with the molecular formula C12H11BrF3NO3 and a molecular weight of 354.12 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a morpholino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone typically involves the reaction of 3-bromo-5-(trifluoromethoxy)phenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar in structure but lacks the morpholino group.
3-Bromo-2,5,6-trifluorophenol: Another similar compound with different substitution patterns on the phenyl ring.
Uniqueness
The presence of the trifluoromethoxy group and the morpholino group in (3-Bromo-5-(trifluoromethoxy)phenyl)(morpholino)methanone makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C12H11BrF3NO3 |
|---|---|
Peso molecular |
354.12 g/mol |
Nombre IUPAC |
[3-bromo-5-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H11BrF3NO3/c13-9-5-8(6-10(7-9)20-12(14,15)16)11(18)17-1-3-19-4-2-17/h5-7H,1-4H2 |
Clave InChI |
VXYVWBGLINSHLD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


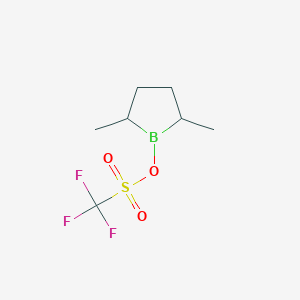
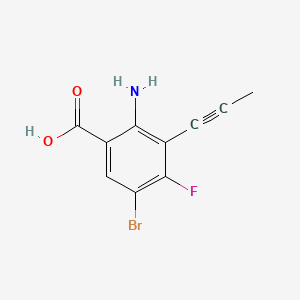
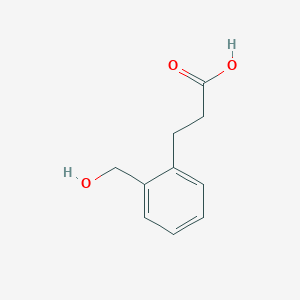
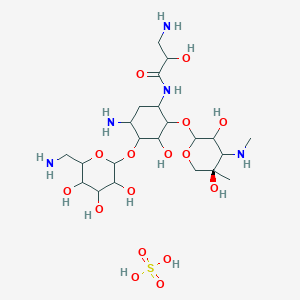
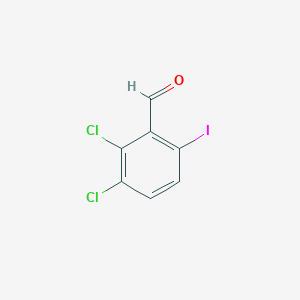
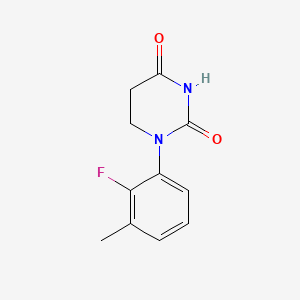
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)
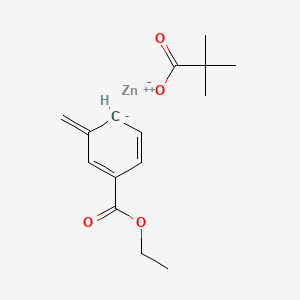
![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
